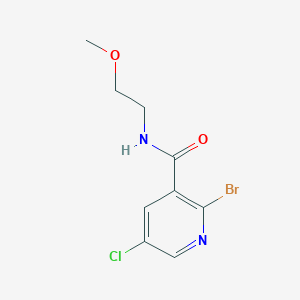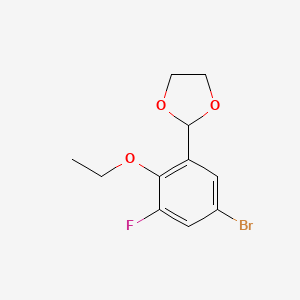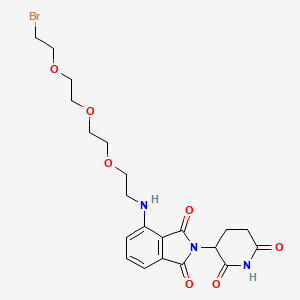
3-Methoxy-4-(oxolan-3-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(oxolan-3-yloxy)aniline is an organic compound with the molecular formula C11H15NO2. It is a derivative of aniline, featuring a methoxy group at the 3-position and an oxolan-3-yloxy group at the 4-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(oxolan-3-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and oxirane (ethylene oxide).
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Procedure: The 3-methoxyaniline is first deprotonated by the base to form the corresponding aniline anion. This anion then reacts with oxirane to form the oxolan-3-yloxy group at the 4-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methoxy-4-(oxolan-3-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
3-Methoxy-4-(oxolan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The methoxy and oxolan-3-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
3-Methoxyaniline: Lacks the oxolan-3-yloxy group, making it less versatile in certain chemical reactions.
4-Methoxyaniline: Has the methoxy group at the 4-position instead of the 3-position, leading to different reactivity.
4-(Oxolan-3-yloxy)aniline: Similar structure but without the methoxy group, affecting its chemical properties.
Uniqueness
3-Methoxy-4-(oxolan-3-yloxy)aniline is unique due to the presence of both the methoxy and oxolan-3-yloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
3-methoxy-4-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C11H15NO3/c1-13-11-6-8(12)2-3-10(11)15-9-4-5-14-7-9/h2-3,6,9H,4-5,7,12H2,1H3 |
InChIキー |
VVPDPEDWHDGEAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)OC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


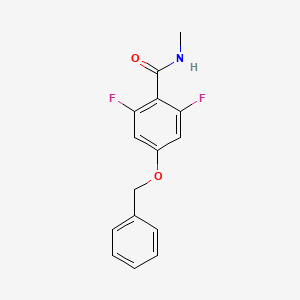

![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
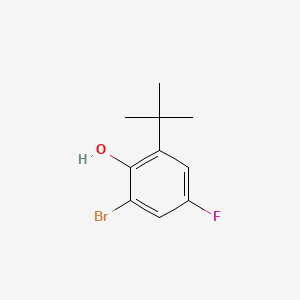

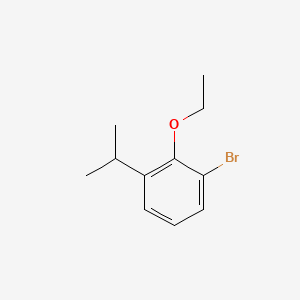
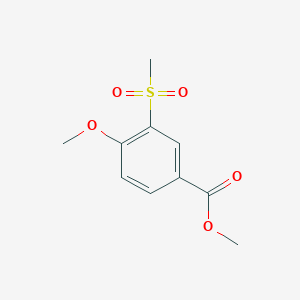
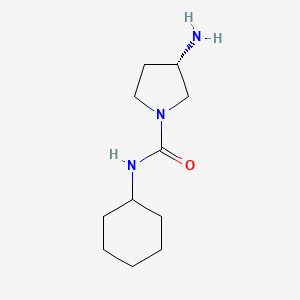
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)

